1-Amino-2-methylpropane-1-sulfonic acid

説明

1-Amino-2-methylpropane-1-sulfonic acid is a compound that falls within the category of aminosulfonic acids, which are known for their various applications in chemical synthesis and biological systems. Although the provided papers do not directly discuss 1-Amino-2-methylpropane-1-sulfonic acid, they do provide insights into the synthesis and applications of related sulfonic acid compounds. For instance, sulfonic acid-functionalized materials have been shown to act as catalysts in organic synthesis, indicating the potential utility of 1-Amino-2-methylpropane-1-sulfonic acid in similar contexts .

Synthesis Analysis

The synthesis of related sulfonic acid compounds involves techniques such as post-synthetic modification (PSM) to introduce sulfonic acid groups into pre-existing frameworks, as seen in the sulfonation of MIL-101(Cr) . Additionally, the synthesis of 1,1-aminopropanesulfonic acid, which shares a similar structure to the compound of interest, was achieved through the addition of ammonium bisulfite to propanal . This suggests that a similar approach could potentially be applied to synthesize 1-Amino-2-methylpropane-1-sulfonic acid.

Molecular Structure Analysis

While the papers do not directly address the molecular structure of 1-Amino-2-methylpropane-1-sulfonic acid, they do discuss the structures of other sulfonic acid-related compounds. For example, the crystal and molecular structures of various sulfur-nitrogen compounds have been reported, highlighting the importance of electron delocalization and bond lengths in understanding the properties of these molecules . Such insights are valuable for predicting the behavior of 1-Amino-2-methylpropane-1-sulfonic acid at the molecular level.

Chemical Reactions Analysis

Sulfonic acid-functionalized compounds are known to facilitate a variety of chemical reactions. For instance, they have been used as heterogeneous catalysts in the synthesis of 2-amino-4H-chromenes and as homogeneous catalysts in the synthesis of α-aminophosphonates . These examples demonstrate the reactivity of sulfonic acid groups and suggest that 1-Amino-2-methylpropane-1-sulfonic acid could also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonic acid compounds are influenced by their functional groups and molecular structure. The papers describe the use of techniques such as powder X-ray diffraction, N2 sorption, and FT-IR to characterize these properties . Additionally, the microbiological testing of 1,1-aminopropanesulfonic acid provides evidence of its biological activity, which could be relevant for understanding the properties of 1-Amino-2-methylpropane-1-sulfonic acid .

科学的研究の応用

Environment-friendly Electrolytes

Sulfamic acid, with similarities to 1-Amino-2-methylpropane-1-sulfonic acid in structure and use, serves as an alternative electrolyte for industrial cleaning, offering a less toxic and environmentally friendly option for metal surface treatment. Its applications extend to corrosion inhibition, where organic compounds act as effective adsorbents on metallic surfaces, preventing corrosive damage. This showcases the potential of aminosulfonic acids in eco-friendly industrial processes (Verma & Quraishi, 2022).

Analytical and Pharmaceutical Applications

The analysis and control of sulfonic acids and their derivatives, including alkyl esters of sulfonic acids, are critical in pharmaceutical research. These compounds play significant roles in drug development, acting as counter-ions in acid-addition salts or as reagents and catalysts. The evolution of analytical methodologies for these substances reflects their importance in ensuring the safety and efficacy of new pharmaceuticals (Elder, Teasdale, & Lipczynski, 2008).

Environmental Degradation Studies

A review focused on the environmental degradation of polyfluoroalkyl chemicals highlights the transformation of these substances into perfluorocarboxylic and sulfonic acids through microbial and abiotic processes. This research underscores the importance of understanding the biodegradability and environmental fate of sulfonic acid derivatives, relevant to assessing the impact of industrial chemicals and their breakdown products (Liu & Avendaño, 2013).

Antioxidant Capacity Assays

The ABTS/PP Decolorization Assay, used to measure antioxidant capacity, involves sulfonic acid derivatives like the ABTS radical cation. This method, critical for evaluating antioxidant activities in various samples, showcases the role of sulfonic acid compounds in analytical chemistry and their contribution to understanding the antioxidant properties of natural and synthetic substances (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Safety And Hazards

特性

IUPAC Name |

1-amino-2-methylpropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3S/c1-3(2)4(5)9(6,7)8/h3-4H,5H2,1-2H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INARFNQOWWSXLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

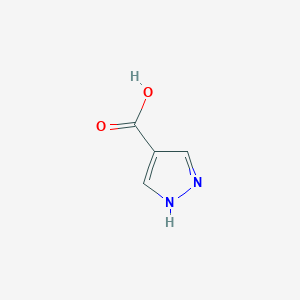

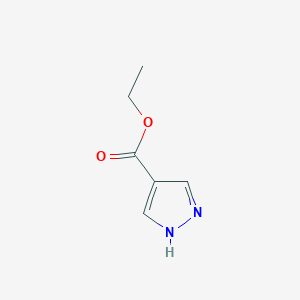

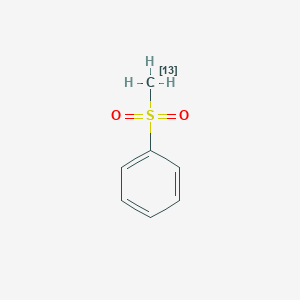

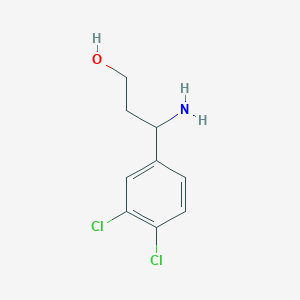

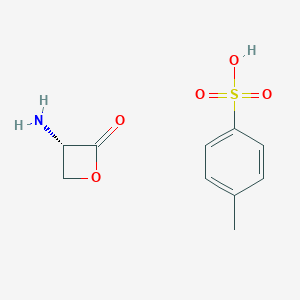

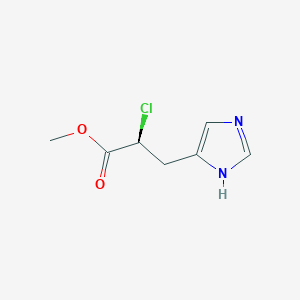

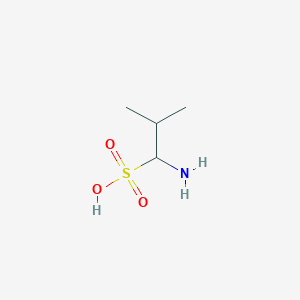

CC(C)C(N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-2-methylpropane-1-sulfonic acid | |

CAS RN |

2627-39-6, 141044-68-0 | |

| Record name | 1-Amino-2-methyl-1-propanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC240408 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-amino-2-methylpropane-1-sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。